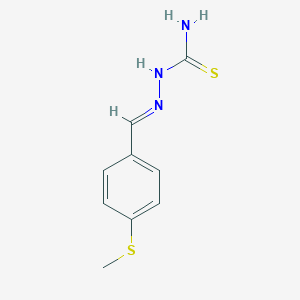
4-(Methylsulfanyl)benzaldehyde thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylsulfanyl)benzaldehyde thiosemicarbazone (MBTSC) is a thiosemicarbazone derivative that has been extensively studied for its potential applications in various fields of scientific research. MBTSC is a yellowish crystalline solid that is soluble in organic solvents and has a molecular weight of 242.34 g/mol.
作用机制
The mechanism of action of 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has been shown to induce apoptosis (cell death) in cancer cells, and it has also been found to inhibit the growth of bacterial and fungal cells.
Biochemical and Physiological Effects:
4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting key enzymes and proteins. Additionally, 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone for lab experiments is its relatively low cost and easy synthesis. However, 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone is also highly reactive and can be difficult to handle. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of potential future directions for research on 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone. One area of interest is its potential use as an anti-cancer agent, particularly in combination with other drugs. Additionally, further research is needed to fully understand the mechanisms of action of 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone, which could lead to the development of more effective treatments for a variety of diseases. Finally, there is potential for the development of new synthetic methods for 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone, which could lead to improvements in its properties and applications.
合成方法
4-(Methylsulfanyl)benzaldehyde thiosemicarbazone can be synthesized by reacting 4-(Methylsulfanyl)benzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography.
科学研究应用
4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has been found to have a wide range of applications in scientific research. It has been studied for its potential use as an anti-cancer agent, as well as for its antibacterial, antifungal, and antiviral properties. 4-(Methylsulfanyl)benzaldehyde thiosemicarbazone has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
65110-21-6 |
|---|---|
产品名称 |
4-(Methylsulfanyl)benzaldehyde thiosemicarbazone |
分子式 |
C9H11N3S2 |
分子量 |
225.3 g/mol |
IUPAC 名称 |
[(E)-(4-methylsulfanylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3S2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+ |
InChI 键 |
DIOXACGFGYGYPY-IZZDOVSWSA-N |
手性 SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=S)N |
SMILES |
CSC1=CC=C(C=C1)C=NNC(=S)N |
规范 SMILES |
CSC1=CC=C(C=C1)C=NNC(=S)N |
其他 CAS 编号 |
65110-21-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
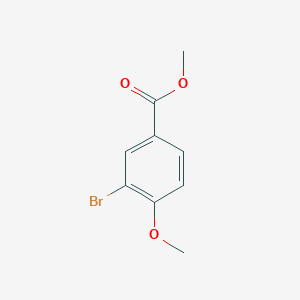

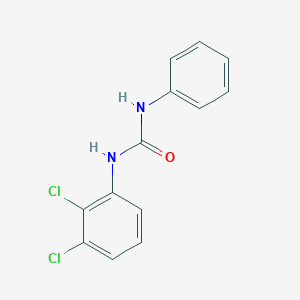
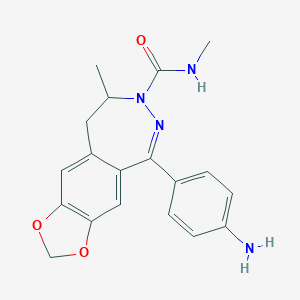
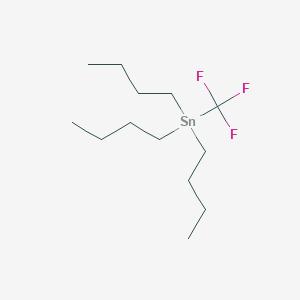
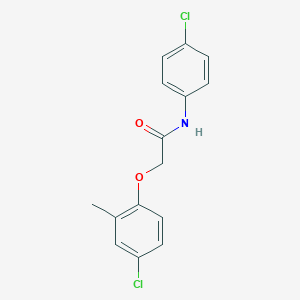
![Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B185450.png)
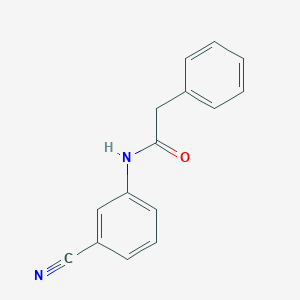

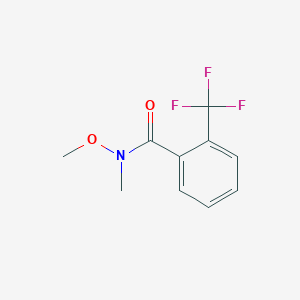
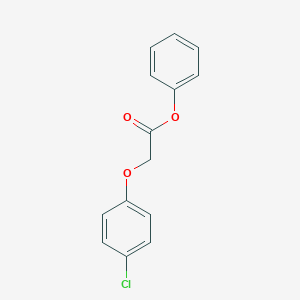
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)
